molecular formula C12H7BF3KO B13464549 Potassium dibenzo[b,d]furan-4-yltrifluoroborate

Potassium dibenzo[b,d]furan-4-yltrifluoroborate

Cat. No.: B13464549
M. Wt: 274.09 g/mol
InChI Key: ISHLFMCLIXSCQD-UHFFFAOYSA-N
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Description

Potassium dibenzo[b,d]furan-4-yltrifluoroborate is an organotrifluoroborate compound that features a dibenzofuran moiety bonded to a trifluoroborate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium dibenzo[b,d]furan-4-yltrifluoroborate can be synthesized through the reaction of dibenzo[b,d]furan-4-boronic acid with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium carbonate in an aqueous medium. The reaction is carried out at room temperature and yields the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium dibenzo[b,d]furan-4-yltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Oxone yields oxidized derivatives of the original compound .

Scientific Research Applications

Potassium dibenzo[b,d]furan-4-yltrifluoroborate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium dibenzo[b,d]furan-4-yltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium dibenzo[b,d]furan-4-yltrifluoroborate is unique due to the presence of the dibenzofuran moiety, which imparts distinct structural and electronic properties. This makes it particularly useful in specific organic synthesis applications where other trifluoroborates may not be as effective.

Properties

Molecular Formula

C12H7BF3KO

Molecular Weight

274.09 g/mol

IUPAC Name

potassium;dibenzofuran-4-yl(trifluoro)boranuide

InChI

InChI=1S/C12H7BF3O.K/c14-13(15,16)10-6-3-5-9-8-4-1-2-7-11(8)17-12(9)10;/h1-7H;/q-1;+1

InChI Key

ISHLFMCLIXSCQD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C2C(=CC=C1)C3=CC=CC=C3O2)(F)(F)F.[K+]

Origin of Product

United States

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